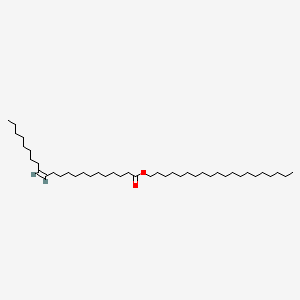
2,6-Dioxo-3H-purine-9-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dioxo-3H-purine-9-carbonyl chloride is a chemical compound belonging to the purine family Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dioxo-3H-purine-9-carbonyl chloride typically involves the chlorination of 2,6-dioxopurine derivatives. One common method starts with 2,6-dichloropurine as a substrate. The chlorination reaction is carried out under controlled conditions using reagents such as thionyl chloride or phosphorus oxychloride. The reaction is usually performed in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Dioxo-3H-purine-9-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents used. For example, nucleophilic substitution with an amine would yield a purine derivative with an amine group replacing the chloride.
Aplicaciones Científicas De Investigación
2,6-Dioxo-3H-purine-9-carbonyl chloride has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of purine-based drugs and as a building block for designing new pharmaceuticals.
Biological Studies: The compound is used in studies related to enzyme inhibition and as a probe for understanding purine metabolism.
Materials Science: It is explored for its potential use in the development of new materials with specific electronic properties.
Mecanismo De Acción
The mechanism of action of 2,6-Dioxo-3H-purine-9-carbonyl chloride involves its interaction with biological molecules. It can act as an inhibitor of certain enzymes by binding to their active sites. The molecular targets include enzymes involved in purine metabolism and DNA synthesis. The compound’s structure allows it to form stable complexes with these enzymes, thereby inhibiting their activity .
Comparación Con Compuestos Similares
Similar Compounds
- 2,6-Dioxo-1,2,3,6-tetrahydro-9H-purine-9-carbonyl chloride
- 2,6-Dichloropurine
Uniqueness
2,6-Dioxo-3H-purine-9-carbonyl chloride is unique due to its specific substitution pattern, which imparts distinct chemical properties. Compared to similar compounds, it has a higher reactivity towards nucleophiles, making it a valuable intermediate in organic synthesis .
Propiedades
Número CAS |
127265-49-0 |
|---|---|
Fórmula molecular |
C6H3ClN4O3 |
Peso molecular |
214.565 |
Nombre IUPAC |
2,6-dioxo-3H-purine-9-carbonyl chloride |
InChI |
InChI=1S/C6H3ClN4O3/c7-5(13)11-1-8-2-3(11)9-6(14)10-4(2)12/h1H,(H2,9,10,12,14) |
Clave InChI |
MXIPOPWDCHIWBZ-UHFFFAOYSA-N |
SMILES |
C1=NC2=C(N1C(=O)Cl)NC(=O)NC2=O |
Sinónimos |
9H-Purine-9-carbonyl chloride, 1,2,3,6-tetrahydro-2,6-dioxo- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![6,8,10-Triazatricyclo[5.4.0.02,4]undeca-1,5,7,9-tetraene](/img/structure/B592415.png)
